BenchChemオンラインストアへようこそ!

(3-Methoxycyclobutyl)methanamine

Medicinal Chemistry Enzyme Inhibition Kinase Inhibitor

(3-Methoxycyclobutyl)methanamine (CAS 1438241-30-5) is a cyclobutylamine derivative characterized by a methoxy group at the 3-position and a primary amine. It is supplied as an oil with a purity of ≥95%, requiring cold-chain storage at 4°C.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1438241-30-5
Cat. No. B2518939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxycyclobutyl)methanamine
CAS1438241-30-5
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCOC1CC(C1)CN
InChIInChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3
InChIKeyCJUZEDMZPGYKFB-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





High-Purity (3-Methoxycyclobutyl)methanamine (CAS 1438241-30-5) Procurement Guide: Technical Specifications and Storage for Reproducible Research


(3-Methoxycyclobutyl)methanamine (CAS 1438241-30-5) is a cyclobutylamine derivative characterized by a methoxy group at the 3-position and a primary amine. It is supplied as an oil with a purity of ≥95%, requiring cold-chain storage at 4°C . Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol [1].

Why a Simple Cyclobutylamine Analog Cannot Replace (3-Methoxycyclobutyl)methanamine in Drug Discovery Projects


The methoxy substituent on (3-methoxycyclobutyl)methanamine fundamentally alters its physicochemical properties and, consequently, its behavior in biological systems compared to unsubstituted cyclobutylmethanamine. The introduction of a hydrogen bond acceptor via the methoxy group is predicted to decrease LogP and increase topological polar surface area (tPSA), directly impacting solubility and membrane permeability profiles [1]. Such modifications, while subtle, are critical for optimizing lead compounds in medicinal chemistry, as they can dictate target engagement and metabolic stability. Therefore, generic substitution with a simpler cyclobutylamine building block is not a valid approach for maintaining the desired activity and pharmacokinetic profile in advanced SAR studies.

Head-to-Head Evidence: Differentiating (3-Methoxycyclobutyl)methanamine from Key Analogs


Enzyme Inhibition Potency of a Derivative Compared to Fluorinated and Unsubstituted Analogs

In a comparative study of pyrazole-carboxamide derivatives designed as kinase inhibitors, the compound incorporating a (3-methoxycyclobutyl) moiety (Example 6 in US11472809) demonstrated an IC50 of 21 nM against the target enzyme. While direct data for the analogous (3-fluorocyclobutyl) or unsubstituted cyclobutyl variants are not reported in the same patent, a broader analysis of the dataset reveals that the 3-methoxycyclobutyl group provides a distinct balance of steric and electronic effects. This contrasts with a related 3-fluorocyclobutyl-containing analog which, in a separate study, exhibited a >10-fold loss in potency, underscoring that substituent choice is critical [1]. A separate derivative containing a (3-methoxycyclobutyl)piperidine moiety (Compound 33 in US20230365541) achieved an IC50 of 0.57 nM, further validating the utility of this specific scaffold in achieving high target affinity [2].

Medicinal Chemistry Enzyme Inhibition Kinase Inhibitor

ADME Profile Prediction: LogP and tPSA Comparison with Cyclobutylmethanamine

Computational predictions using SwissADME highlight a significant shift in drug-likeness parameters when moving from cyclobutylmethanamine to (3-methoxycyclobutyl)methanamine. The addition of the methoxy group reduces the predicted Log P (iLOGP) from 0.81 to 0.42, indicating increased hydrophilicity. Concurrently, the topological polar surface area (tPSA) increases from 26.02 Ų to 35.25 Ų [1]. These changes are consistent with improved aqueous solubility and an altered blood-brain barrier (BBB) permeation profile. While the 3-fluorocyclobutyl analog is expected to increase lipophilicity (LogP ~1.3), the methoxy analog provides a middle ground that can be strategically exploited to optimize solubility without drastically increasing molecular weight or complexity.

ADME Drug-likeness Lipophilicity

Conformational Restriction and Fsp³: Differentiating from Linear and Aromatic Bioisosteres

The cyclobutane core of (3-methoxycyclobutyl)methanamine imparts a high fraction of sp³-hybridized carbons (Fsp³ = 0.83) and significant three-dimensionality, which is a key differentiator from flat aromatic or flexible linear linkers [1]. This contrasts sharply with a phenylmethanamine analog (Fsp³ = 0.14) or a simple alkyl chain. The rigid, non-planar geometry of the cyclobutyl ring can lead to improved binding selectivity and better physicochemical properties, often correlated with a higher probability of progressing through clinical development. This class-level advantage is a primary driver for the adoption of cyclobutylamine scaffolds in modern fragment-based drug discovery (FBDD) campaigns .

Fragment-Based Drug Discovery Scaffold Design 3D Conformation

Hydrogen Bonding Capacity: A Clear Distinction from Non-Polar Analogs

The methoxy group on (3-methoxycyclobutyl)methanamine provides a clear hydrogen bond acceptor (HBA) capability, absent in non-polar analogs like (3-methylcyclobutyl)methanamine. This functional group adds a specific interaction vector that can be exploited for target binding. The presence of this HBA is a defining feature, enabling the compound to engage in directional interactions that can enhance both potency and selectivity. While direct comparative binding data for the methyl analog are not publicly available, the fundamental difference in pharmacophoric features is substantial and would be expected to drive divergent biological outcomes in assays requiring a hydrogen bond at this position [1].

Ligand-Target Interaction Binding Affinity Pharmacophore

Comparative Solubility Enhancement via Hydrochloride Salt Formation

The free base form of (3-methoxycyclobutyl)methanamine is an oil, as reported by Sigma-Aldrich . For applications requiring aqueous solubility, the hydrochloride salt is commercially available (e.g., CAS 2044706-13-8, purity 97% ). While the hydrochloride salt of the unsubstituted cyclobutylmethanamine is also a solid with reported solubility in DMSO and water , the methoxy group on the (3-methoxycyclobutyl) analog provides a unique balance of hydrophilicity and hydrogen bonding potential. This structural feature can be leveraged to fine-tune the solubility and crystallinity of the final salt form, offering a distinct advantage over less polar analogs when a soluble, stable amine building block is required for aqueous reactions or biological assays.

Formulation Aqueous Solubility Salt Selection

Validated Application Scenarios for (3-Methoxycyclobutyl)methanamine in Drug Discovery and Chemical Synthesis


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

The high Fsp³ value (0.83) and the presence of a hydrogen bond acceptor make (3-methoxycyclobutyl)methanamine an ideal fragment for growing into potent kinase inhibitors. As demonstrated in US11472809, a derivative achieved a 21 nM IC50 [1]. The compound's three-dimensionality and synthetic tractability allow for efficient exploration of chemical space around the ATP-binding pocket, a common strategy for improving selectivity and potency.

Lead Optimization to Improve Solubility and Reduce Lipophilicity

When a lead series suffers from poor aqueous solubility or high lipophilicity, the introduction of a (3-methoxycyclobutyl)methanamine moiety can serve as a strategic modification. In silico predictions show a substantial reduction in LogP (from 0.81 to 0.42) and an increase in tPSA (from 26.02 Ų to 35.25 Ų) compared to an unsubstituted cyclobutyl analog [2]. This can be a critical step in addressing ADME liabilities while maintaining or improving potency, as seen in other cyclobutylamine-based programs.

Synthesis of CNS-Penetrant Compounds Requiring a Balanced Profile

The combination of a compact, rigid cyclobutane core with a methoxy substituent offers a balanced profile for designing CNS drugs. The moderate lipophilicity (iLOGP = 0.42) and low molecular weight (115.17 g/mol) are within favorable ranges for blood-brain barrier penetration. As a building block, it can be incorporated into scaffolds targeting CNS disorders such as depression or obesity, where monoamine reuptake inhibition is a validated mechanism [3].

Development of Hydrochloride Salts for Aqueous-Based Assays and Formulations

For experimental protocols requiring aqueous solubility, the hydrochloride salt (CAS 2044706-13-8) offers a direct and practical solution . Unlike the free base, which is an oil and may be difficult to handle accurately in small quantities, the solid hydrochloride salt can be weighed and dissolved in water or buffer for biological assays, making it the preferred form for routine screening and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxycyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.